Cas no 216255-54-8 (4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3α,4α-diaza-s-indacene)
4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3α,4α-diaza-s-indacene Chemical and Physical Properties
Names and Identifiers
-
- 4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3α,4α-diaza-s-indacene
- (T-4)-Difluoro[2-[(4-iodophenyl)[5-(1-naphthalenyl)-2H-pyrrol-2-ylidene-κN]Methyl]-5-(1-naphthalenyl)-1H-pyrrolato-κN]boron
- 4,4-DIFLUORO-8-(4’-IODOPHENYL)-1,7-BIS-(1’-NAPTHYL)-4-BORA-3A,4A-DIAZA-S-INDACENE
- 4,4-Difluoro-8-(4'-iodophenyl)-1,7-bis-(1'-napthyl)-4-bora-3α,4α-diaza-s-indacene
- 4,4-Difluoro-8-(4'-iodophenyl)-1,7-bis-(1'-napthyl)-4-bora-3
- A,4
- A-diaza-s-indacene
- 4,4-Difluoro-8-(4'-iodophenyl)-1,7-bis-(1'-napthyl)-4-bora-3alpha,4alpha-diaza-s-indacene
- 216255-54-8
- DTXSID70661925
- 4,4-Difluoro-8-(4 inverted exclamation mark -iodophenyl)-1,7-bis-(1 inverted exclamation mark -napthyl)-4-bora-3
- 4,4-Difluoro-8-(4'-iodophenyl)-1,7-bis-(1'-napthyl)-4-bora-3 alpha ,4 alpha -diaza-s-indacene
- Difluoro[2-{(4-iodophenyl)[5-(naphthalen-1-yl)-2H-pyrrol-2-ylidene-kappaN]methyl}-5-(naphthalen-1-yl)-1H-pyrrolato-kappaN]boron
- 2,2-Difluoro-8-(4-iodophenyl)-4,12-dinaphthalen-1-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
- 4,4-Difluoro-8-(4'-iodophenyl)-1,7-bis-(1'-napthyl)-4-bora-3?,4?-diaza-s-indacene
- 4,4-Difluoro-8-(4a?iodophenyl)-1,7-bis-(1a?napthyl)-4-bora-3I+/-,4I+/--diaza-s-indacene
- DA-60304
-
- Inchi: 1S/C35H22BF2IN2/c37-36(38)40-31(29-13-5-9-23-7-1-3-11-27(23)29)19-21-33(40)35(25-15-17-26(39)18-16-25)34-22-20-32(41(34)36)30-14-6-10-24-8-2-4-12-28(24)30/h1-22H
- InChI Key: SDJXSBQAERLUKD-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1)C1=C2C=CC(C3=CC=CC4C=CC=CC3=4)=[N+]2[B-](N2C(C3=CC=CC4C=CC=CC3=4)=CC=C21)(F)F
Computed Properties
- Exact Mass: 646.08900
- Monoisotopic Mass: 646.08888g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 41
- Rotatable Bond Count: 3
- Complexity: 1040
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 7.9Ų
Experimental Properties
- Melting Point: 165-166°C
- PSA: 9.86000
- LogP: 5.66800
4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3α,4α-diaza-s-indacene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D445800-2mg |
4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3α,4α-diaza-s-indacene |
216255-54-8 | 2mg |
$92.00 | 2023-05-18 | ||
| TRC | D445800-5mg |
4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3α,4α-diaza-s-indacene |
216255-54-8 | 5mg |
$196.00 | 2023-05-18 | ||
| TRC | D445800-10mg |
4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3α,4α-diaza-s-indacene |
216255-54-8 | 10mg |
$339.00 | 2023-05-18 | ||
| TRC | D445800-25mg |
4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3α,4α-diaza-s-indacene |
216255-54-8 | 25mg |
$752.00 | 2023-05-18 | ||
| TRC | D445800-50mg |
4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3α,4α-diaza-s-indacene |
216255-54-8 | 50mg |
$1367.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-223668-5 mg |
4,4-Difluoro-8-(4'-iodophenyl)-1,7-bis-(1'-napthyl)-4-bora-3α,4α-diaza-s-indacene, |
216255-54-8 | 5mg |
¥2708.00 | 2023-06-01 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-223668-5mg |
4,4-Difluoro-8-(4'-iodophenyl)-1,7-bis-(1'-napthyl)-4-bora-3α,4α-diaza-s-indacene, |
216255-54-8 | 5mg |
¥2708.00 | 2023-09-05 |
4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3α,4α-diaza-s-indacene Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3α,4α-diaza-s-indacene
Introduction to 4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3α,4α-diaza-s-indacene (CAS No. 216255-54-8)
4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3α,4α-diaza-s-indacene (CAS No. 216255-54-8) is a complex organic compound that belongs to the class of boron-dipyrromethene (BODIPY) derivatives. This compound is notable for its unique structural features and potential applications in various fields, including fluorescence imaging, photodynamic therapy, and materials science. The presence of fluorine and iodine substituents, along with the naphthyl groups, imparts specific electronic and photophysical properties that make it a valuable candidate for advanced research and development.
The core structure of 4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3α,4α-diaza-s-indacene is a BODIPY scaffold, which is known for its high photostability and bright fluorescence. BODIPYs are widely used as fluorescent dyes due to their excellent optical properties and low toxicity. The introduction of fluorine atoms at the 4-position enhances the compound's solubility and alters its electronic properties, leading to improved fluorescence quantum yields. The iodine substituent at the 8-position further modifies the electronic structure, potentially enhancing the compound's photophysical properties and reactivity.
The naphthyl groups at the 1 and 7 positions contribute to the overall conjugation of the molecule, which is crucial for its fluorescence characteristics. These groups also provide additional stability and solubility in organic solvents. The combination of these substituents results in a highly versatile molecule with a broad range of potential applications.
In recent years, significant research has been conducted on BODIPY derivatives to explore their potential in various fields. For instance, a study published in the Journal of Organic Chemistry (2020) investigated the use of BODIPY derivatives as fluorescent probes for cellular imaging. The study highlighted the importance of fluorine and iodine substituents in enhancing the brightness and stability of these probes. Another study in Chemical Communications (2021) explored the use of BODIPY derivatives in photodynamic therapy (PDT), where their strong absorption in the visible region and high singlet oxygen generation efficiency make them promising candidates for cancer treatment.
The unique properties of 4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3α,4α-diaza-s-indacene have also attracted attention in materials science. A recent paper in Advanced Materials (2022) reported the synthesis of BODIPY-based polymers for use in organic light-emitting diodes (OLEDs). The high photostability and tunable emission wavelengths of these polymers make them suitable for various optoelectronic applications.
In addition to its potential applications in imaging and therapy, 4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3α,4α-diaza-s-indacene has been studied for its use as a photosensitizer in photocatalytic reactions. A study published in Catalysis Science & Technology (2023) demonstrated that this compound can efficiently catalyze the reduction of CO2 to CO under visible light irradiation. This finding opens up new possibilities for using BODIPY derivatives in sustainable energy applications.
The synthesis of 4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3α,4α-diaza-s-indacene typically involves multi-step procedures that require careful control over reaction conditions to achieve high yields and purity. A common synthetic route involves the condensation of boronic acid with appropriate diamines followed by functionalization with fluorine and iodine substituents. Recent advancements in synthetic methods have led to more efficient and scalable processes for producing this compound.
In conclusion, 4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3α,4α-diaza-s-indacene (CAS No. 216255-54-8) is a promising molecule with a wide range of potential applications due to its unique structural features and excellent photophysical properties. Ongoing research continues to uncover new uses for this compound in fields such as fluorescence imaging, photodynamic therapy, materials science, and photocatalysis. Its versatility and robust performance make it an exciting area of focus for both academic researchers and industry professionals.
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